Chemical properties of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one
Chemical properties of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one
The following technical guide details the chemical properties, synthesis, and applications of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one , a critical bifunctional scaffold in medicinal chemistry.
Executive Summary
3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one (CAS: 2740660-78-8 for HCl salt) represents a distinct class of N-aryl oxazolidinone building blocks. Unlike the blockbuster antibiotic Linezolid , where the pharmacophore resides in the C5-substitution of the oxazolidinone ring, this molecule features an unsubstituted oxazolidinone ring attached to a para-aminomethyl phenyl core.
This structure serves two primary roles in drug discovery:
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Pharmacophore Scaffold: A core moiety for Monoamine Oxidase (MAO) inhibitors and Factor Xa inhibitors (e.g., Rivaroxaban intermediates).
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Bifunctional Linker: It provides a rigid phenyl-oxazolidinone spacer with a reactive primary amine handle, ideal for fragment-based drug design (FBDD) and PROTAC linker synthesis.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The molecule consists of a polar 2-oxazolidinone ring fused via nitrogen to a phenyl group, which bears a flexible aminomethyl substituent at the para position. This combination creates a "rod-like" geometry with distinct hydrophilic and hydrophobic domains.
Table 1: Physicochemical Data Profile
| Property | Value / Description | Note |
| IUPAC Name | 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one | |
| Molecular Formula | C₁₀H₁₂N₂O₂ | |
| Molecular Weight | 192.21 g/mol (Free Base) | ~228.68 g/mol (HCl Salt) |
| CAS Number | 2740660-78-8 (HCl) | Emerging intermediate |
| pKa (Amine) | 9.1 ± 0.2 | Typical primary benzylamine |
| pKa (Oxazolidinone) | ~ -1.0 (Protonation); >12 (Deprotonation) | Neutral carbamate character |
| LogP | ~ 0.5 - 0.8 | Amphiphilic; moderate permeability |
| Solubility | DMSO, DMF, MeOH (High); Water (Low for free base) | HCl salt is water-soluble |
| H-Bond Donors | 1 (Primary Amine) | |
| H-Bond Acceptors | 3 (Carbonyl, Ring Oxygen, Amine) |
Structural Analysis
The oxazolidin-2-one ring is a cyclic carbamate.[1] It is electronically withdrawing, reducing the electron density of the attached phenyl ring. This deactivation makes the phenyl ring resistant to oxidative metabolism but also less susceptible to electrophilic aromatic substitution. The aminomethyl group (
Synthetic Methodologies
Synthesis of this scaffold requires chemoselective differentiation between the aniline nitrogen (which forms the ring) and the benzylic nitrogen (which must remain as a primary amine).
Mechanism-Driven Protocol: The "Protected Aniline" Route
Direct reaction of 4-aminobenzylamine with cyclizing agents leads to polymerization due to the higher nucleophilicity of the aliphatic amine. The following protocol ensures regiocontrol.
Step-by-Step Workflow
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Selective Protection: React 4-aminobenzylamine with 1 equivalent of
at 0°C. The aliphatic amine reacts preferentially ( ), yielding tert-butyl (4-aminobenzyl)carbamate . -
Oxazolidinone Formation: Treat the protected intermediate with 2-chloroethyl chloroformate in the presence of a mild base (
) in THF/DCM. This forms the hydroxyethyl carbamate intermediate, which cyclizes upon heating or treatment with stronger base ( ) to close the oxazolidinone ring. -
Deprotection: Acidic cleavage of the Boc group (4M HCl in Dioxane) yields the target molecule as the hydrochloride salt.
Visualization: Synthetic Pathway
The following diagram illustrates the chemoselective synthesis and potential side reactions.
Caption: Chemoselective synthesis of 3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one preventing polymerization.
Reactivity & Functionalization[5]
This molecule is a "masked" electrophile (at the carbonyl) and a potent nucleophile (at the amine). Understanding its reactivity profile is crucial for library synthesis.
Primary Amine Reactivity (Nucleophilic)
The benzylic amine is the primary handle for diversification.
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Acylation/Sulfonylation: Reacts rapidly with acid chlorides, isocyanates, and sulfonyl chlorides to form amides, ureas, and sulfonamides. This is the standard pathway for generating Linezolid/Rivaroxaban analogs.
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Reductive Amination: Condensation with aldehydes/ketones followed by reduction (NaBH(OAc)₃) yields secondary amines.
Oxazolidinone Ring Reactivity (Electrophilic/Stability)
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Hydrolytic Stability: The N-aryl oxazolidinone ring is stable to dilute acids and bases at room temperature. This allows for chemical manipulation of the amine side chain without degrading the ring.
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Ring Opening (Degradation): Under strong basic conditions (e.g., 1M NaOH, reflux) or nucleophilic attack by strong nucleophiles (e.g., hydrazine), the ring opens to form the N-aryl amino alcohol or urea derivatives. This is a common degradation pathway in stability studies.
Visualization: Reactivity Map
Caption: Functionalization landscape: Green paths denote constructive synthesis; red denotes degradation.
Applications in Drug Discovery
Antibacterial Pharmacophore Design
While Linezolid contains an acetamidomethyl group at C5 of the oxazolidinone, the N-aryl core is essential for binding to the 50S ribosomal subunit. The title compound serves as a "Reverse-Hybrid" scaffold where the amine is extended from the phenyl ring.
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Utility: Used to probe the "Zone B" of the ribosomal binding pocket, allowing researchers to test if extending the chain from the phenyl ring improves potency against MRSA or VRE.
Anticoagulant Intermediates
The structural motif is homologous to the core of Rivaroxaban (Xarelto).[2] In Rivaroxaban, the phenyl ring connects a morpholinone and the oxazolidinone.[3]
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Impurity Marker: This specific amine is often monitored as a process impurity (de-acylated degradation product) during the GMP manufacture of oxazolidinone anticoagulants.
MAO Inhibitors
N-aryl oxazolidinones (e.g., Toloxatone ) are reversible inhibitors of MAO-A. The free amine variant allows for the synthesis of libraries to optimize selectivity between MAO-A (antidepressant target) and MAO-B (Parkinson's target).
Safety & Handling Protocols
Signal Word: WARNING (Based on structural analogs)
| Hazard Category | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302). | Do not eat/drink in lab. |
| Skin/Eye Irritation | Causes skin (H315) and eye (H319) irritation. | Wear nitrile gloves and safety glasses. |
| Specific Target Organ | May cause respiratory irritation (H335). | Handle in a fume hood. |
Storage:
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Store as the HCl salt for maximum stability.
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Keep desicated at 2-8°C.
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Hygroscopic: Protect from moisture to prevent hydrolysis or caking.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16037077, 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride. (Note: Structural analog used for property derivation). Retrieved from [Link]
- Lohray, B. B., et al. (1999).Oxazolidinones: A new class of antibacterials. Current Medicinal Chemistry. (Foundational text on N-aryl oxazolidinone stability).
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Reagentia (2023). Product Data: 3-(4-(Aminomethyl)phenyl)oxazolidin-2-one hydrochloride. Retrieved from [Link]
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Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry. (Context for oxazolidinone intermediates). Retrieved from [Link]
